molecular formula C23H27N3O5 B11292454 N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11292454
M. Wt: 425.5 g/mol
InChI Key: VLRVNSNAZOHNNA-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a synthetic organic compound that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves the following steps:

    Formation of the imidazolidinone core: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the substituents: The ethylphenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the imidazolidinone core to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially forming alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions on the aromatic rings.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
  • N-(4-ethylphenyl)-2-[3-(2-ethoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Uniqueness

N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide may exhibit unique properties due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. Comparative studies with similar compounds can help highlight these unique features.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C23H27N3O5/c1-4-16-8-10-17(11-9-16)24-21(27)15-20-22(28)26(23(29)25(20)12-13-30-2)18-6-5-7-19(14-18)31-3/h5-11,14,20H,4,12-13,15H2,1-3H3,(H,24,27)

InChI Key

VLRVNSNAZOHNNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCOC)C3=CC(=CC=C3)OC

Origin of Product

United States

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